1-(Benzylsulfonyl)-4-[2,6-dinitro-4-(trifluoromethyl)phenyl]piperazine
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Overview
Description
1-[2,6-DINITRO-4-(TRIFLUOROMETHYL)PHENYL]-4-PHENYLMETHANESULFONYLPIPERAZINE is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
The synthesis of 1-[2,6-DINITRO-4-(TRIFLUOROMETHYL)PHENYL]-4-PHENYLMETHANESULFONYLPIPERAZINE typically involves multiple steps, starting from readily available precursors. The synthetic route often includes nitration reactions to introduce nitro groups, followed by sulfonylation and piperazine ring formation. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-[2,6-DINITRO-4-(TRIFLUOROMETHYL)PHENYL]-4-PHENYLMETHANESULFONYLPIPERAZINE undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under specific conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles.
Scientific Research Applications
1-[2,6-DINITRO-4-(TRIFLUOROMETHYL)PHENYL]-4-PHENYLMETHANESULFONYLPIPERAZINE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[2,6-DINITRO-4-(TRIFLUOROMETHYL)PHENYL]-4-PHENYLMETHANESULFONYLPIPERAZINE involves its interaction with specific molecular targets. The nitro groups and trifluoromethyl group play crucial roles in its reactivity and binding to target molecules. The compound may inhibit certain enzymes or disrupt cellular processes, leading to its observed effects .
Comparison with Similar Compounds
1-[2,6-DINITRO-4-(TRIFLUOROMETHYL)PHENYL]-4-PHENYLMETHANESULFONYLPIPERAZINE can be compared with similar compounds such as:
2,6-Dinitro-4-(trifluoromethyl)phenol: Shares the nitro and trifluoromethyl groups but lacks the sulfonylpiperazine moiety.
2-Nitro-4-(trifluoromethyl)aniline:
Properties
Molecular Formula |
C18H17F3N4O6S |
---|---|
Molecular Weight |
474.4 g/mol |
IUPAC Name |
1-benzylsulfonyl-4-[2,6-dinitro-4-(trifluoromethyl)phenyl]piperazine |
InChI |
InChI=1S/C18H17F3N4O6S/c19-18(20,21)14-10-15(24(26)27)17(16(11-14)25(28)29)22-6-8-23(9-7-22)32(30,31)12-13-4-2-1-3-5-13/h1-5,10-11H,6-9,12H2 |
InChI Key |
MSLQSLQSUYGNFS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=C2[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-])S(=O)(=O)CC3=CC=CC=C3 |
Origin of Product |
United States |
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